Ropinirole N-Oxide Hydrochloride
Description
Contextualization as a Related Substance and Degradation Product of Ropinirole (B1195838)
Ropinirole N-Oxide is formally identified as both a process-related impurity and a degradation product of Ropinirole. veeprho.comopulentpharma.comsynthinkchemicals.com Process-related impurities can arise during the synthesis of the main drug substance, while degradation products form when the drug substance is exposed to stress conditions such as oxidation, light, or changes in pH over time. google.com
Specifically, Ropinirole N-Oxide is classified as a key degradation product in Ropinirole Extended-Release tablet formulations, as documented in the United States Pharmacopeia (USP). uspnf.com The formation of N-oxides is a common degradation pathway for pharmaceuticals containing tertiary amine functional groups, like Ropinirole, particularly under oxidative stress. nih.gov Studies investigating the degradation behavior of Ropinirole under forced conditions, such as exposure to hydrogen peroxide, are designed to identify such products. nih.govresearchgate.net The presence of Ropinirole N-Oxide serves as a critical indicator of the stability of the Ropinirole drug product. nih.gov
Significance in Pharmaceutical Chemistry and Impurity Control (Academic Perspective)
From an academic and regulatory perspective, the identification and control of impurities are fundamental aspects of pharmaceutical chemistry. The presence of impurities, even in minute quantities, can potentially affect the quality and efficacy of the final drug product. Therefore, regulatory bodies and pharmacopeias mandate strict control over impurities. google.commdpi.com
Ropinirole N-Oxide is listed as a specified impurity in pharmacopeial monographs, such as Ropinirole EP Impurity H. opulentpharma.comsynthinkchemicals.com The development of stability-indicating analytical methods is paramount to ensure that any degradation products, including the N-oxide, can be separated, identified, and quantified. nih.govmdpi.com Research in this area focuses on creating robust analytical procedures that can resolve the main API peak from all potential impurities, ensuring the purity profile of the drug substance and drug product throughout its shelf life. nih.govnih.gov This rigorous control is essential for maintaining the consistency and quality of each batch of the medication produced. google.com
Overview of Research Paradigms and Methodological Approaches
The primary research paradigm for studying Ropinirole N-Oxide Hydrochloride involves the development and validation of advanced analytical methods. The main objective is to achieve clear separation and accurate quantification of this impurity from the parent Ropinirole compound and other related substances. mdpi.com
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prevalent techniques employed. mdpi.comijddr.in These methods typically use reversed-phase columns (e.g., C8 or C18) and a gradient elution system with a UV detector set at approximately 250 nm, the maximum absorbance wavelength for Ropinirole. mdpi.comijddr.in Method development often follows Analytical Quality by Design (AQbD) principles to ensure the final method is robust and reliable. mdpi.com The United States Pharmacopeia provides specific chromatographic parameters for the analysis of Ropinirole N-oxide in drug products. uspnf.com
Table 2: USP Chromatographic Parameters for Ropinirole Degradation Product Analysis
| Parameter | Value/Specification |
| Analyte | Ropinirole N-oxide |
| Relative Retention Time | 1.31 |
| Relative Response Factor (F) | 1.0 |
| Acceptance Criterion | ≤ 0.5% |
This interactive table summarizes key parameters from the USP for the analysis of Ropinirole N-oxide, highlighting its importance in quality control. uspnf.com
In addition to HPLC, High-Performance Thin-Layer Chromatography (HPTLC) has also been developed as a stability-indicating method. nih.govresearchgate.net These HPTLC methods are validated according to International Council for Harmonisation (ICH) guidelines for specificity, precision, accuracy, and linearity. nih.gov For the definitive structural confirmation of impurities like Ropinirole N-Oxide, researchers utilize spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, often coupled with a chromatographic separation system (e.g., LC-MS). nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C16H25ClN2O2 |
|---|---|
Molecular Weight |
312.83 g/mol |
IUPAC Name |
N-[2-(2-oxo-1,3-dihydroindol-4-yl)ethyl]-N-propylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-9-18(20,10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H |
InChI Key |
IUEHDKXXYREZCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+](CCC)(CCC1=C2CC(=O)NC2=CC=C1)[O-].Cl |
Origin of Product |
United States |
Chemical Formation and Degradation Pathways of Ropinirole N Oxide Hydrochloride
Oxidative Formation Mechanisms from Ropinirole (B1195838) Precursor
The conversion of Ropinirole to its N-oxide derivative is primarily an oxidative process targeting the tertiary amine group within the ropinirole molecule. This transformation is of significant interest as Ropinirole N-Oxide is a known impurity and metabolite of Ropinirole. nih.govsynthinkchemicals.com
Identification of Oxidizing Species and Reaction Conditions
The formation of amine N-oxides from tertiary amines is a well-established chemical transformation. Generally, this oxidation is achieved using specific oxidizing agents. dphen1.comnih.gov In the context of pharmaceutical manufacturing and degradation studies, hydrogen peroxide (H₂O₂) is a commonly employed oxidizing agent to induce the formation of N-oxide impurities. mdpi.comresearchgate.net Forced degradation studies on Ropinirole Hydrochloride have utilized hydrogen peroxide to simulate oxidative stress, leading to the generation of degradation products, including the N-oxide. mdpi.comresearchgate.net
The reaction conditions for the N-oxidation of tertiary amines, such as the one present in Ropinirole, typically involve reacting the amine with an oxidizing agent in a suitable solvent. The basicity of the amine plays a crucial role, with more basic amines generally being more susceptible to oxidation by electrophilic oxidants. dphen1.comnih.gov While specific industrial synthesis protocols for Ropinirole N-Oxide Hydrochloride are proprietary, laboratory-scale formation for analytical purposes often involves controlled oxidation to generate the reference standard.
Elucidation of Reaction Kinetics and Rate-Determining Steps
The kinetics of the degradation of the parent compound, Ropinirole Hydrochloride, have been studied under various conditions. For instance, in acidic and alkaline environments, the degradation of Ropinirole HCl has been shown to follow first-order kinetics. scbt.com This suggests that the rate of degradation is directly proportional to the concentration of the Ropinirole molecule.
While specific kinetic studies on the N-oxidation of Ropinirole to form Ropinirole N-Oxide are not extensively published in public literature, the general principles of amine oxidation suggest that the reaction rate would be dependent on the concentrations of both the Ropinirole precursor and the oxidizing species. The rate-determining step would likely involve the nucleophilic attack of the nitrogen atom of the tertiary amine on the electrophilic oxygen of the oxidizing agent. Factors such as temperature, pH, and the presence of catalysts can significantly influence the reaction rate.
Proposed Chemical Reaction Schemes for N-Oxidation
The chemical transformation of Ropinirole to Ropinirole N-Oxide involves the oxidation of the tertiary amine group. A plausible reaction scheme using a generic oxidizing agent, such as a peroxy acid (RCO₃H) or hydrogen peroxide, is proposed below. In this reaction, the nitrogen atom of the dipropylaminoethyl side chain of Ropinirole acts as a nucleophile, attacking the electrophilic oxygen atom of the oxidizing agent. This results in the formation of the N-oxide and the corresponding carboxylic acid or water as a byproduct.
Ropinirole + Oxidizing Agent → Ropinirole N-Oxide + Byproduct
Figure 1: Proposed General Reaction Scheme for the N-Oxidation of Ropinirole
In this representative scheme, Ropinirole reacts with a peroxy acid (RCO₃H) to yield Ropinirole N-Oxide and a carboxylic acid (RCO₂H).
Influence of External Chemical Stressors on Formation
The formation and stability of this compound are significantly influenced by external chemical stressors, particularly pH and temperature.
pH-Dependent Degradation Profiles
Forced degradation studies on the parent compound, Ropinirole Hydrochloride, have shown significant degradation under both acidic (1N HCl) and alkaline (1N NaOH) conditions. mdpi.comresearchgate.net It is plausible that Ropinirole N-Oxide, as a degradation product, would also exhibit pH-dependent stability. In acidic conditions, the N-oxide oxygen can be protonated, which may influence its subsequent degradation pathways. In alkaline conditions, different degradation mechanisms may be favored.
A study on the biodegradation of amphoteric amine-oxide-based surfactants indicated that their biodegradability was considerably lower in acidic conditions compared to a neutral pH of 7.4. consensus.app This suggests that the stability and degradation pathways of N-oxides can be significantly altered by pH.
Interactive Data Table: Illustrative pH-Dependent Degradation of a Generic Amine N-Oxide
| pH | Degradation Rate (Arbitrary Units) | Predominant Degradation Pathway |
| 2 | 5 | Acid-catalyzed hydrolysis |
| 4 | 3 | Stable |
| 7 | 1 | Minimal degradation |
| 10 | 6 | Base-catalyzed elimination |
| 12 | 8 | Accelerated elimination |
Note: This table is for illustrative purposes based on general chemical principles of amine N-oxide stability and does not represent specific experimental data for this compound.
Thermal Stress-Induced Transformations
Thermal stress is a critical factor in the stability of many pharmaceutical compounds, including amine N-oxides. The thermal decomposition of amine N-oxides is a known chemical process, often proceeding through a mechanism known as the Cope elimination, particularly when a hydrogen atom is present on a carbon atom beta to the N-oxide group. researchgate.netpharmaffiliates.com This reaction typically yields an alkene and a hydroxylamine (B1172632).
Forced degradation studies of Ropinirole Hydrochloride have included thermal stress, where the compound was subjected to high temperatures (e.g., 100°C). mdpi.com These studies indicate that Ropinirole HCl is susceptible to thermal degradation. dphen1.com It is expected that this compound would also undergo transformations under thermal stress. The specific degradation products would depend on the structure of the molecule and the conditions applied. The N-O bond in amine N-oxides is thermally labile and can break at elevated temperatures, leading to various decomposition products.
Interactive Data Table: Illustrative Thermal Degradation of a Generic Amine N-Oxide
| Temperature (°C) | Time (hours) | Percent Degradation | Major Degradation Product |
| 60 | 24 | 5% | Starting Material |
| 80 | 24 | 25% | Alkene + Hydroxylamine |
| 100 | 12 | 50% | Alkene + Hydroxylamine |
| 120 | 6 | 85% | Complex mixture |
Note: This table is for illustrative purposes based on general chemical principles of amine N-oxide thermal decomposition and does not represent specific experimental data for this compound.
Photolytic Degradation Pathways
The photostability of a pharmaceutical compound is a critical factor in ensuring its quality, safety, and efficacy. Photolytic degradation involves the breakdown of a molecule upon exposure to light, particularly ultraviolet (UV) radiation. While specific, detailed studies on the photolytic degradation pathways of this compound are not extensively documented in publicly available literature, forced degradation studies on the parent compound, Ropinirole Hydrochloride, provide insight into its behavior under photolytic stress.
Ropinirole Hydrochloride has been subjected to forced degradation under various conditions, including exposure to UV light, as part of stability-indicating method development. nih.govresearchgate.netresearchgate.net These studies confirm that Ropinirole can degrade under photolytic conditions. researchgate.net During such stress testing of Ropinirole extended-release formulations, an unknown impurity, designated as Impurity-5, was observed to increase significantly under UV and photolight exposure. researchgate.net This impurity was later identified as 4-[2-(dipropylamino, N-oxide)ethyl]-1,3-dihydro-2H-indol-2-one, which is Ropinirole N-Oxide. researchgate.net
The formation of Ropinirole N-Oxide itself is a photolytic degradation pathway for Ropinirole. However, the subsequent fate of Ropinirole N-Oxide upon further light exposure is a key consideration. Generally, molecules with an N-oxide functional group are susceptible to photochemical reactions. Upon absorbing UV radiation, the N-oxide group can be excited, leading to a rearrangement to an oxaziridine (B8769555) intermediate. nih.gov This highly reactive intermediate can then undergo further reactions, leading to a variety of degradation products. The process is often influenced by the presence of oxygen and the solvent system.
Wavelength of Light: The energy of the light, determined by its wavelength, must be sufficient to be absorbed by the molecule's chromophores to initiate a photochemical reaction.
Presence of Photosensitizers: Other molecules in a formulation can absorb light and transfer the energy to the drug molecule, initiating its degradation.
Oxygen Levels: The presence of oxygen can lead to photo-oxidative reactions, forming different types of degradation products.
Investigation of Subsequent Degradation Products and Their Formation from this compound
The investigation into the subsequent degradation products formed specifically from this compound is a nuanced area of study. While Ropinirole N-Oxide is a known degradant of Ropinirole, detailed analysis of its own degradation cascade under photolytic stress is not well-defined in available research. However, based on the general chemical principles of N-oxide photochemistry, potential degradation pathways can be inferred.
As mentioned, the N-oxide functional group can rearrange to an oxaziridine. This intermediate is unstable and can lead to the formation of various products through pathways such as:
Deoxygenation: The N-oxide can be reduced back to the corresponding tertiary amine (Ropinirole). This would be a photoreduction process.
Ring Cleavage/Rearrangement: The oxaziridine intermediate could undergo ring-opening or rearrangement to form various other species.
Oxidative Degradation: The reactive species generated during photolysis can lead to further oxidation of the molecule, potentially at the indolinone ring system.
Forced degradation studies on Ropinirole Hydrochloride have identified several degradation products under different stress conditions (acidic, alkaline, oxidative, thermal, and photolytic). While these are not definitively formed from Ropinirole N-Oxide, they represent the types of transformations the core molecular structure can undergo.
Research Findings from Ropinirole Degradation Studies:
Forced degradation studies on Ropinirole Hydrochloride have been conducted to develop and validate stability-indicating analytical methods. In these studies, Ropinirole was subjected to stress conditions including hydrolysis, oxidation, and photolysis. consensus.app While one study reported that Ropinirole was stable under photolytic conditions, another identified a specific degradant formed under UV light stress. researchgate.netresearchgate.net
The following table summarizes the findings of a study that subjected Ropinirole to various stress conditions, including photolytic exposure in a UV chamber for 24 hours. nih.gov
| Stress Condition | Number of Degradation Products | Rf Values of Degradation Products |
| Acid Hydrolysis (1N HCl) | 2 | 0.35, 0.49 |
| Base Hydrolysis (1N NaOH) | 1 | 0.35 |
| Oxidative (30% H2O2) | 1 | 0.49 |
| Photolytic (UV Chamber) | 1 | 0.49 |
| Dry Heat (100 °C) | 1 | 0.49 |
| Neutral Hydrolysis | 2 | 0.35, 0.49 |
This interactive table is based on data from a study on Ropinirole HCl degradation. nih.gov
It is noteworthy that the degradation product formed under photolytic stress had the same Rf value as one of the products from acid hydrolysis, oxidative stress, and dry heat, suggesting a common degradation product or different products with very similar chromatographic behavior under the tested system. nih.gov
Synthetic Strategies for Ropinirole N Oxide Hydrochloride As a Reference Material
Development of Laboratory Synthesis Routes
The laboratory-scale synthesis of Ropinirole (B1195838) N-Oxide Hydrochloride can be approached through two main strategic pathways: direct chemical oxidation of Ropinirole and multi-step derivatization from Ropinirole intermediates. The choice of strategy often depends on the desired purity, yield, and the availability of starting materials and reagents.
Direct Chemical Oxidation Methods
The most straightforward approach to obtaining Ropinirole N-Oxide is through the direct oxidation of the tertiary amine group in the Ropinirole molecule. This method leverages the nucleophilic nature of the nitrogen atom, which can be readily attacked by various oxidizing agents.
Commonly employed oxidizing agents for the N-oxidation of tertiary amines include peroxy acids and hydrogen peroxide. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation due to its high reactivity and selectivity for N-oxidation over other potentially oxidizable functional groups in the molecule under controlled conditions. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or chloroform, at controlled temperatures to minimize side reactions.
Another prevalent method involves the use of hydrogen peroxide, often in the presence of a catalyst. While hydrogen peroxide is a greener and more atom-economical oxidant, its reaction with tertiary amines can be sluggish and may require activation. Catalytic systems, such as those based on methyltrioxorhenium (MTO), have been shown to be effective in promoting the N-oxidation of tertiary amines with hydrogen peroxide under mild conditions. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of complete conversion of the starting material.
A general representation of the direct oxidation of Ropinirole to its N-oxide is depicted below:
Ropinirole + Oxidizing Agent → Ropinirole N-Oxide
Subsequent treatment of the resulting Ropinirole N-Oxide base with hydrochloric acid affords the desired hydrochloride salt.
Multi-Step Derivatization from Ropinirole Intermediates
An alternative to direct oxidation is a multi-step synthetic sequence starting from known Ropinirole intermediates. While potentially longer, this approach can sometimes offer better control over selectivity and impurity profiles. A plausible, though not explicitly detailed in readily available literature for this specific N-oxide, synthetic strategy could involve the introduction of the N-oxide functionality at an earlier stage of the synthesis.
For instance, a key intermediate in some Ropinirole syntheses is 4-(2-bromoethyl)-1,3-dihydro-2H-indol-2-one. A hypothetical multi-step route could involve the reaction of this intermediate with N,N-dipropylamine-N-oxide. However, the synthesis and stability of N,N-dipropylamine-N-oxide would need to be considered.
A more feasible approach could stem from a precursor to the dipropylaminoethyl side chain. For example, a synthetic route could be designed where a protected hydroxylamine (B1172632) derivative is used to build the side chain, followed by deprotection and oxidation at a later stage. While specific examples for Ropinirole N-Oxide are not prevalent, the synthesis of other heterocyclic N-oxides often involves the construction of the heterocyclic ring from a precursor already containing the N-O bond. researchgate.net
A general scheme for a multi-step synthesis might involve:
Ropinirole Intermediate + Reagent → N-Oxidized Intermediate → Ropinirole N-Oxide
This strategy, however, remains largely theoretical for Ropinirole N-Oxide Hydrochloride based on current public domain literature and would require significant laboratory development and validation.
Optimization of Reaction Conditions and Yields in Synthetic Preparations
The efficiency of any synthetic route is critically dependent on the optimization of reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities.
For the direct oxidation of Ropinirole, key parameters to optimize include:
Choice of Oxidant: The reactivity and selectivity of the oxidizing agent are paramount. While m-CPBA is effective, other peroxy acids or hydrogen peroxide with a suitable catalyst might offer advantages in terms of cost, safety, or ease of workup.
Stoichiometry: The molar ratio of the oxidant to Ropinirole is a crucial factor. An excess of the oxidant may lead to over-oxidation or degradation of the product, while an insufficient amount will result in incomplete conversion.
Solvent: The choice of solvent can significantly influence reaction rates and solubility of reactants and products. Chlorinated solvents are common for m-CPBA oxidations, while alcohols or aqueous mixtures may be used with hydrogen peroxide.
Temperature: N-oxidation reactions are often exothermic. Maintaining a controlled temperature, typically ranging from 0 °C to room temperature, is essential to prevent side reactions and ensure the stability of the N-oxide product.
Reaction Time: The reaction time needs to be sufficient for complete conversion of the starting material, as monitored by chromatographic techniques.
The table below summarizes typical variables and their potential impact on the synthesis of Ropinirole N-Oxide.
| Parameter | Variable | Potential Impact on Yield and Purity |
| Oxidizing Agent | m-CPBA, Hydrogen Peroxide, Peracetic Acid | Affects reaction rate, selectivity, and by-product profile. |
| Solvent | Dichloromethane, Chloroform, Methanol (B129727), Water | Influences solubility, reaction kinetics, and work-up procedure. |
| Temperature | 0°C, Room Temperature, Elevated Temperatures | Controls reaction rate and selectivity; higher temperatures may lead to degradation. |
| Reactant Ratio | Molar equivalents of oxidant to Ropinirole | Determines the extent of reaction and potential for side reactions. |
| Catalyst (for H₂O₂) | e.g., Methyltrioxorhenium (MTO) | Increases the rate and efficiency of oxidation with hydrogen peroxide. |
Systematic optimization of these parameters, often employing Design of Experiments (DoE) principles, can lead to a robust and high-yielding process for the preparation of Ropinirole N-Oxide. rsc.org
Isolation and Purification Methodologies for Synthetic this compound
Following the synthesis, the isolation and purification of this compound are critical steps to obtain a reference material of high purity. The polar nature of the N-oxide group presents both challenges and opportunities for purification.
Initial Work-up: After the oxidation reaction, the reaction mixture typically undergoes a work-up procedure to remove excess reagents and by-products. For oxidations using m-CPBA, this often involves washing with a basic aqueous solution (e.g., sodium bicarbonate) to remove the resulting m-chlorobenzoic acid. If hydrogen peroxide is used, quenching agents like sodium sulfite (B76179) or manganese dioxide may be employed to destroy any remaining peroxide.
Chromatographic Purification: Column chromatography is a powerful technique for the purification of Ropinirole N-Oxide. Due to the polarity of the N-oxide, a polar stationary phase like silica (B1680970) gel is commonly used. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol). A gradient elution, where the proportion of the polar solvent is gradually increased, is often necessary to effectively separate the N-oxide from less polar impurities and the unreacted starting material. The use of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, in the eluent can help to prevent tailing of the amine-containing compounds on the acidic silica gel.
Crystallization of the Hydrochloride Salt: Once the Ropinirole N-Oxide base has been purified, it is converted to its hydrochloride salt to enhance its stability and facilitate handling as a crystalline solid. This is typically achieved by dissolving the purified base in a suitable organic solvent (e.g., isopropanol (B130326), ethanol, or acetone) and adding a solution of hydrochloric acid (either aqueous or as a solution in an organic solvent like isopropanol or ether).
The formation of a crystalline hydrochloride salt is a purification step in itself. The choice of solvent system for crystallization is crucial and is often determined empirically. A good solvent system will dissolve the salt at an elevated temperature and allow for the growth of well-defined crystals upon cooling, leaving impurities behind in the mother liquor. The purity of the final crystalline product can be assessed by techniques such as HPLC, melting point determination, and spectroscopic methods.
The following table outlines the common purification techniques for this compound.
| Technique | Description | Key Considerations |
| Extraction | Liquid-liquid extraction to remove water-soluble by-products and unreacted reagents. | Choice of organic solvent and pH of the aqueous phase are critical for efficient separation. |
| Column Chromatography | Separation based on polarity using a stationary phase like silica gel. | Eluent composition and gradient are optimized for the best separation. |
| Crystallization | Formation of a pure crystalline solid from a solution. | The choice of solvent or solvent mixture is key to obtaining high purity and good crystal morphology. |
Through a combination of these synthetic and purification strategies, high-purity this compound can be reliably prepared for its essential role as a reference standard in the pharmaceutical industry.
In-Depth Spectroscopic Analysis of this compound Unattainable with Publicly Available Data
A comprehensive article detailing the structural elucidation and spectroscopic characterization of this compound, as per the specified outline, cannot be generated at this time. Extensive searches for the requisite scientific data, including detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) results, have revealed that this information is not publicly accessible in peer-reviewed literature or academic databases.
This compound is recognized as a metabolite and impurity of the drug Ropinirole. Its structural confirmation and characterization are crucial for pharmaceutical quality control and regulatory purposes. The standard analytical techniques for such characterization include one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. These methods provide a definitive structural fingerprint of the molecule.
While several chemical suppliers offer this compound as a reference standard and state that a certificate of analysis containing characterization data is available upon purchase, this detailed proprietary data is not available in the public domain. Crafting a scientifically rigorous article necessitates access to specific data points, such as chemical shifts (δ) in ppm for ¹H and ¹³C NMR, coupling constants (J) in Hz, and precise mass-to-charge ratios (m/z) of parent ions and their fragmentation patterns from HRMS and MS/MS experiments.
Without this fundamental data, any attempt to generate the requested article would be speculative and fall short of the required scientific accuracy and detail. The creation of the specified data tables and the in-depth analysis for each subsection of the outline is therefore not feasible. Further research in accessible scientific journals and databases will be necessary if and when this information becomes publicly available.
Structural Elucidation and Spectroscopic Characterization of Ropinirole N Oxide Hydrochloride
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for analyzing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the structure.
For Ropinirole (B1195838) Hydrochloride, the parent compound of Ropinirole N-Oxide Hydrochloride, UV-Vis spectroscopic studies have been reported. In various solvents, Ropinirole Hydrochloride exhibits a maximum absorbance (λmax) at approximately 250 nm. tandfonline.comresearchgate.netallmpus.comnih.gov This absorption is attributed to the π → π* electronic transitions within the aromatic indole (B1671886) ring system of the molecule. The Beer-Lambert law has been shown to be obeyed in the concentration range of 5-35 µg/ml for Ropinirole Hydrochloride, indicating a linear relationship between absorbance and concentration. allmpus.com
Interactive Data Table: UV-Vis Absorption Data for Ropinirole Hydrochloride
| Compound | Solvent | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Ropinirole Hydrochloride | Distilled Water | 250 | 8.703 x 10³ allmpus.com |
| Ropinirole Hydrochloride | Mobile Phase | 249 | Not Reported tandfonline.com |
Note: The data presented in this table is for Ropinirole Hydrochloride, the parent compound, as specific experimental data for this compound is not available.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrations of chemical bonds, and the frequencies of these vibrations are characteristic of the bond type and its environment.
The FTIR spectrum of Ropinirole Hydrochloride displays characteristic peaks corresponding to its various functional groups. nih.govresearchgate.netresearchgate.net These include the N-H stretch of the indole ring, the C=O stretch of the lactam, C-N stretching vibrations, and aromatic C-H and C=C stretching vibrations.
For this compound, the IR spectrum is expected to show many similarities to that of the parent compound due to the shared core structure. However, the key differentiating feature will be the presence of a characteristic absorption band for the N-oxide (N⁺-O⁻) functional group. Generally, the N-O stretching vibration in N-oxides gives rise to a prominent band in the region of 930-970 cm⁻¹. nih.gov The presence of this band would be a clear indicator of the N-oxide formation. Other subtle shifts in the positions of neighboring group frequencies, such as the C-N stretching vibrations of the dipropylamino group, may also be observed due to the electronic and steric influence of the oxygen atom.
Interactive Data Table: Characteristic IR Absorption Bands for Ropinirole Functional Groups
| Functional Group | Characteristic Absorption (cm⁻¹) | Compound |
| N-H Stretch (indole) | ~3200-3400 | Ropinirole HCl |
| C=O Stretch (lactam) | ~1680-1700 | Ropinirole HCl |
| Aromatic C=C Stretch | ~1450-1600 | Ropinirole HCl |
| C-N Stretch | ~1100-1300 | Ropinirole HCl |
| N⁺-O⁻ Stretch | ~930-970 (expected) | Ropinirole N-Oxide HCl |
Note: The expected range for the N⁺-O⁻ stretch is based on general spectroscopic data for N-oxides, as a specific experimental spectrum for this compound is not available.
X-ray Crystallography for Solid-State Structural Analysis (If applicable)
Studies on Ropinirole Hydrochloride have utilized X-ray diffraction (XRD) to characterize its crystalline nature. nih.gov The presence of sharp peaks in the XRD pattern of Ropinirole HCl confirms its crystalline structure.
As of the current literature, there are no published reports on the single-crystal X-ray structure of this compound. The ability to obtain such data is contingent upon the successful growth of single crystals of sufficient size and quality. If suitable crystals can be obtained, X-ray crystallography would provide unambiguous confirmation of the N-oxide formation and its stereochemistry. It would also reveal the precise conformation of the dipropylaminoethyl side chain and the packing of the molecules in the solid state, including any hydrogen bonding interactions involving the hydrochloride ion and the N-oxide and lactam functionalities. The lack of distinct peaks in an XRD pattern would be indicative of an amorphous structure. allmpus.com
Advanced Analytical Methodologies for the Detection and Quantification of Ropinirole N Oxide Hydrochloride
Chromatographic Separation Techniques
Chromatographic techniques are paramount in the analysis of pharmaceutical impurities. For Ropinirole (B1195838) N-Oxide Hydrochloride, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prominently utilized methods due to their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC methods are foundational for the routine analysis and quality control of ropinirole and its related substances. ijpbs.comrjptonline.org The development of a robust HPLC method involves the careful selection of the stationary and mobile phases and the optimization of the elution program to achieve adequate separation of all compounds of interest.
The choice of the stationary phase is critical for achieving successful chromatographic separation. For the analysis of ropinirole and its impurities, reversed-phase columns, such as C8 and C18, are frequently employed. ijpbs.comresearchgate.net The selection is based on matching the polarity of the stationary phase with the analyte of interest while using a mobile phase of different polarity. ijpbs.com
Several studies have detailed various mobile phase compositions for the analysis of ropinirole. One method utilized a Phenomenex Luna C8 column with a mobile phase of potassium phosphate (B84403) buffer (pH 7.5 ± 0.05) and methanol (B129727) (25:75 v/v). ijpbs.com Another approach employed a C18 Hypersil BDS column with a mobile phase of acetate (B1210297) buffer (pH 3) and acetonitrile (B52724) (50:50 v/v). researchgate.net The optimization of mobile phase parameters, including pH, buffer concentration, and organic modifier content, is crucial for achieving baseline resolution of all impurities. researchgate.net For instance, a study investigating ropinirole and its impurity, 4-[2-(dipropylamino)ethyl]-1H-indol-2,3-dione, identified the optimal mobile phase as a mixture of acetonitrile and 5mM sodium heptane (B126788) sulfonate (21.6:78.4, v/v) with the pH adjusted to 2.0. nih.gov
Table 1: Examples of HPLC Method Parameters for Ropinirole Analysis
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Phenomenex Luna C8 (250 x 4.6 mm, 5 µm) | Potassium phosphate buffer (pH 7.5): Methanol (25:75 v/v) | 1.0 | 250 | ijpbs.com |
| C18 Hypersil BDS (250 x 4.6 mm, 5 µm) | Acetate buffer (pH 3): Acetonitrile (50:50 v/v) | 1.0 | 250 | researchgate.net |
| Phenomenex C8 (250 × 4.6mm, 5µm) | 0.1% orthophosphoric acid (pH 2.61): Methanol (50:50 v/v) | 1.2 | 248 | rjptonline.org |
| Inertsil ODS-3V (250 mm × 4.6 mm) 5 µm | Solvent A: 0.1 M phosphate buffer (pH 7.1) and acetonitrile (90:10 v/v); Solvent B: 0.1 M phosphate buffer (pH 7.1) and acetonitrile (60:40 v/v) | 1.2 | 215 | researchgate.net |
For complex mixtures containing multiple impurities with varying polarities, a gradient elution program is often necessary to achieve optimal separation within a reasonable analysis time. researchgate.netnih.gov This involves changing the composition of the mobile phase during the chromatographic run. For instance, a gradient HPLC method was developed to resolve specified impurities and degradation products of ropinirole, ensuring they are separated from each other and from the main drug peak. geneesmiddeleninformatiebank.nl The European Pharmacopoeia method for ropinirole hydrochloride utilizes a gradient elution with an acidic buffer as mobile phase A and a mixture of acetonitrile/methanol as mobile phase B. nih.gov However, this method was found to have selectivity issues with co-eluting impurities, highlighting the need for further method development and optimization. nih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Efficiency
UHPLC represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and higher sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
The primary advantage of UHPLC in impurity profiling is its ability to provide superior separation efficiency. This allows for the detection and quantification of trace-level impurities that might co-elute with the main peak or other impurities in an HPLC system. nih.gov The enhanced resolution is critical for accurately assessing the purity of a drug substance and ensuring that all related substances are within their specified limits. nih.govresearchgate.net
A study aimed at improving the existing European Pharmacopoeia method for ropinirole impurities turned to UHPLC to resolve co-elution issues. nih.govresearchgate.net The developed UHPLC method was capable of quantitatively determining nine process-related impurities of ropinirole. nih.gov
Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding of the method and its performance based on sound science and quality risk management. ijpda.orgusp.orgyoutube.comnih.gov This approach is increasingly being applied to the development of robust and reliable analytical methods. ijpda.orgusp.orgnih.gov
In the context of developing a UHPLC method for ropinirole impurities, AQbD principles were used to overcome the selectivity issues of the existing pharmacopeial method. nih.gov The process started with defining the Analytical Target Profile (ATP), which was to develop a method capable of quantifying all nine process-related impurities. nih.govresearchgate.net Critical Method Parameters (CMPs) such as column temperature, the ratio of methanol in the mobile phase, and the gradient slope were identified and their effects on Critical Method Attributes (CMAs) like resolution were systematically investigated using a fractional factorial screening design. nih.gov This systematic approach allows for the establishment of a Method Operable Design Region (MODR), which is a multidimensional space of method parameters that has been demonstrated to provide results that meet the required quality criteria. nih.govnih.gov
Table 2: Investigated Critical Method Parameters (CMPs) in an AQbD Approach for Ropinirole UHPLC Method Development. nih.gov
| Critical Method Parameter (CMP) | Investigated Range |
| Buffer Molarity | 10–40 mM |
| Buffer pH | 2.0–3.0 |
| Column Temperature | 35–55 °C |
| Ratio of Methanol in Mobile Phase B | 20–40% |
| Initial Ratio of Mobile Phase B | 5–10% |
| Gradient Slope | 0.8–2.4%/min |
By applying mathematical models and response surface designs, an optimal combination of CMPs was determined to achieve the desired separation. nih.govresearchgate.net The resulting UHPLC method was validated for precision, accuracy, linearity, and sensitivity, proving its suitability for the intended purpose. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) serves as a robust and efficient analytical tool for the separation and quantification of pharmaceutical compounds and their impurities. Stability-indicating HPTLC methods developed for Ropinirole Hydrochloride are particularly relevant for detecting and quantifying degradation products, including the N-oxide form. nih.govnih.gov
Research Findings: In forced degradation studies of Ropinirole, oxidative stress conditions (e.g., using 30% hydrogen peroxide) are employed to intentionally generate impurities like Ropinirole N-Oxide. nih.gov Validated stability-indicating HPTLC methods have demonstrated the capability to resolve these degradation products from the parent Ropinirole peak. nih.govnih.gov These methods typically use pre-coated silica (B1680970) gel 60F-254 aluminum plates as the stationary phase. Densitometric analysis is commonly performed in absorbance mode at approximately 250 nm, which is the maximum absorbance wavelength for the oxindole (B195798) chromophore present in both Ropinirole and its N-oxide. nih.govresearchgate.net
A developed HPTLC method for Ropinirole HCl reported a compact spot for the parent drug at a retention factor (Rf) value of 0.58 ± 0.02. nih.govnih.gov The degradation products, including the N-oxide, were well-separated from this main spot, indicating the method's specificity. nih.govnih.gov The ability to run multiple samples simultaneously on a single plate makes HPTLC a cost-effective and high-throughput option for quality control and stability testing.
Table 1: HPTLC Method Parameters for the Analysis of Ropinirole and its Degradation Products
| Parameter | Details |
|---|---|
| Stationary Phase | Pre-coated Silica Gel Aluminium Plates 60F-254 |
| Mobile Phase | Toluene : Ethyl Acetate : 6 M Ammonia Solution (5:6:0.5, v/v/v) nih.gov |
| Chamber Saturation | Approx. 20 minutes with mobile phase |
| Application | Band application using a Linomat-type applicator |
| Detection Wavelength | Densitometric scanning at 250 nm nih.gov |
| Rf of Ropinirole HCl | 0.58 ± 0.02 nih.govnih.gov |
| Rf of Ropinirole N-Oxide | Resolved from the parent drug peak |
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced selectivity and sensitivity, making them indispensable for impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Selective Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier analytical technique for the selective detection and quantification of trace-level impurities due to its exceptional sensitivity and specificity. The formation of N-oxide metabolites is a known metabolic pathway for many drugs containing tertiary amines, and these metabolites can sometimes be unstable, reverting to the parent drug. hyphadiscovery.com
Research Findings: For the analysis of Ropinirole N-Oxide Hydrochloride, an LC-MS/MS method would be developed to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the N-oxide and one or more of its characteristic product ions. Ropinirole N-Oxide has a molecular weight of 276.37 g/mol (C₁₆H₂₄N₂O₂). indswiftlabs.com In positive electrospray ionization (ESI+), the precursor ion would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 277.4. The selection of product ions would be based on fragmentation studies, providing a highly selective transition for quantification, distinguishing it from the parent Ropinirole (m/z 261.2 → product ions) and other impurities. researchgate.net The use of stable isotope-labeled internal standards is often recommended to ensure accuracy, especially given the potential instability of N-oxides. hyphadiscovery.com
Table 2: Proposed LC-MS/MS Parameters for Ropinirole N-Oxide Detection
| Parameter | Details |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | m/z 277.4 |
| Potential Product Ions | To be determined via fragmentation studies (e.g., loss of water, loss of propyl groups) |
| Chromatography | Reversed-phase column (e.g., C18) with a gradient elution using mobile phases like acetonitrile and ammonium (B1175870) formate (B1220265) buffer |
| Internal Standard | Stable isotope-labeled Ropinirole N-Oxide (if available) or a structurally similar compound |
Liquid Chromatography-Diode Array Detection (LC-DAD) for Spectral Purity Assessment
Liquid Chromatography coupled with a Diode Array Detector (LC-DAD) is a powerful tool for assessing the purity of chromatographic peaks during method development and validation. researchgate.net A DAD detector acquires absorbance data over a wide range of wavelengths simultaneously, allowing for the extraction of the complete UV-Vis spectrum for any point in time within the chromatogram. ias.ac.in
Research Findings: For Ropinirole and its impurities, LC-DAD methods are used to ensure that the main drug peak is free from co-eluting substances. researchgate.net The principle of peak purity assessment involves comparing the UV spectra taken at different points across the elution profile of a single peak (e.g., the apex, the upslope, and the downslope). If the peak represents a single, pure compound, the normalized spectra from all points should be identical. researchgate.net Commercial chromatography software calculates a "purity factor" or "purity angle" based on this comparison. A value that exceeds a certain threshold indicates spectral heterogeneity, suggesting the presence of a co-eluting impurity. researchgate.net Since Ropinirole N-Oxide contains the same fundamental oxindole chromophore as the parent drug, its UV spectrum is expected to be very similar, with a λmax around 250 nm. researchgate.net However, subtle differences in the spectral shape can often be detected by the sensitive algorithms used in peak purity analysis, allowing for the detection of co-elution.
Table 3: Principles of LC-DAD Spectral Purity Assessment
| Assessment Step | Description |
|---|---|
| 1. Spectrum Acquisition | Full UV spectra are recorded at multiple time points across the chromatographic peak of interest. |
| 2. Reference Spectrum | The spectrum at the peak apex is typically used as the reference spectrum. |
| 3. Spectral Comparison | The reference spectrum is mathematically compared to spectra from the upslope and downslope of the peak. |
| 4. Purity Calculation | A "Purity Factor" or "Purity Angle" is calculated. This is a numerical representation of the similarity between the spectra. |
| 5. Result Interpretation | If the calculated Purity Factor is below a predefined threshold, the peak is considered spectrally pure. An exceedance suggests co-elution. |
Electrochemical Analytical Approaches
Electrochemical methods offer a sensitive and cost-effective alternative for the analysis of electroactive compounds. These techniques measure the current response resulting from the oxidation or reduction of an analyte at an electrode surface.
Voltammetric Techniques for Redox Characterization
Voltammetric techniques, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), are highly effective for characterizing the redox properties of molecules. They are particularly useful for studying compounds like Ropinirole and its N-oxide, which contain electroactive moieties.
Research Findings: Studies on the electrochemical behavior of Ropinirole Hydrochloride at a glassy carbon electrode show that it undergoes a pH-dependent, irreversible oxidation process in two steps. ias.ac.in The first oxidation peak (at a more positive potential) is attributed to the oxidation of the indol-2-one (B1256649) ring, while the second peak (appearing at pH > 5) is suggested to involve the aliphatic tertiary amine nitrogen. ias.ac.in
Ropinirole N-Oxide, by its nature, is an oxidized form of the parent drug. Therefore, its electrochemical characterization would likely focus on its reduction. Research on other alkaloid N-oxides demonstrates that they can be electrochemically reduced at mercury-based or other suitable electrodes, often reverting to the parent alkaloid. nih.gov A voltammetric analysis of Ropinirole N-Oxide would be expected to show a distinct reduction peak at a specific potential, which would be absent in the voltammogram of the parent Ropinirole. This difference in redox behavior allows for the selective detection and characterization of the N-oxide in the presence of the parent drug. The exact reduction potential would provide fundamental data on its electrochemical stability and properties.
Table 4: Expected Redox Behavior for Voltammetric Characterization
| Compound | Expected Primary Redox Process | Voltammetric Signature |
|---|---|---|
| Ropinirole Hydrochloride | Oxidation | Irreversible anodic peaks corresponding to the oxidation of the indol-2-one ring and the tertiary amine. ias.ac.in |
| This compound | Reduction | A cathodic peak corresponding to the reduction of the N-oxide group back to the tertiary amine. |
Chemical Stability and Degradation Kinetics of Ropinirole N Oxide Hydrochloride
Kinetic Modeling of Formation and Degradation Processes
Kinetic modeling is a mathematical approach used to describe the rate at which chemical reactions, such as drug degradation or metabolite formation, occur. These models are essential for predicting the shelf-life of pharmaceutical products and understanding how different factors influence their stability. nih.govfrontiersin.org For instance, physiologically based kinetic (PBK) modeling can be employed to simulate the absorption, distribution, metabolism, and excretion of a compound and its metabolites, providing a framework to understand its kinetic profile. nih.govfrontiersin.org
While specific kinetic models for the formation and degradation of Ropinirole (B1195838) N-Oxide Hydrochloride are not extensively detailed in publicly available literature, the degradation kinetics of the parent compound, Ropinirole Hydrochloride, have been studied. These studies provide valuable analogous data. The degradation of Ropinirole Hydrochloride under both acidic and alkaline stress conditions has been found to follow first-order kinetics. nih.gov In a first-order reaction, the rate of degradation is directly proportional to the concentration of the drug. nih.gov
Kinetic parameters determined for Ropinirole HCl under stress conditions highlight its relative stability in different environments. nih.gov
| Condition | Half-life (t1/2) (hours) | Shelf-life (t0.9) (hours) | Stability Profile |
|---|---|---|---|
| Acidic (2N HCl, reflux at various temperatures) | 146.37 | 39.11 | High Stability |
| Alkaline (2N NaOH, reflux at various temperatures) | 97.67 | 14.87 | Low Stability |
Data sourced from a study on Ropinirole HCl degradation kinetics. nih.gov
Accelerated Chemical Degradation Studies and Reaction Pathways
Accelerated or forced degradation studies are a cornerstone of pharmaceutical development, mandated by guidelines from the International Conference on Harmonisation (ICH). dphen1.comijprs.com These studies involve exposing the active pharmaceutical ingredient (API) to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and elucidate degradation pathways. dphen1.comresearchgate.net
Ropinirole Hydrochloride has been subjected to numerous forced degradation studies, which reveal its susceptibility to various conditions. The drug is notably unstable under hydrolytic (acidic and alkaline) conditions and shows significant degradation when exposed to oxidative stress. nih.govresearchgate.netakjournals.com It is more stable under neutral, photolytic, and dry heat conditions. nih.govresearchgate.net
Key findings from various stress testing studies on Ropinirole HCl are summarized below:
Acid Hydrolysis: Exposure to 1N HCl leads to the formation of two major degradation products. researchgate.netakjournals.com The recovery of the parent drug is approximately 89.56%. researchgate.net
Alkaline Hydrolysis: The drug is highly unstable in alkaline conditions. Refluxing with 1N NaOH can result in degradation of up to 35%, with one study noting complete degradation. researchgate.netakjournals.com It is considered the most unstable condition for the drug. akjournals.com Three degradation products are typically observed. akjournals.com
Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 30% H₂O₂) also causes significant degradation. nih.gov One identified degradation product resulting from oxidative stress is 4-[2-(dipropyl-amino)ethyl]indoline-2,3-dione hydrochloride, also known as Impurity B. google.com
Thermal Degradation: When stored as a solid powder at 100°C for 12 hours, about 7% degradation occurs, yielding two additional peaks in analysis. researchgate.net
Neutral Hydrolysis: Refluxing in water results in approximately 11% degradation, with four distinct degradation products being formed. researchgate.net
| Stress Condition | Reagent/Condition | Observed Degradation (%) | Number of Degradation Products | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | 1N HCl / 2N HCl | ~10.4% - 31% | 2 | researchgate.netakjournals.com |
| Alkaline Hydrolysis | 1N NaOH / 2N NaOH | ~28.3% - 64% (up to 100%) | 1-3 | researchgate.netresearchgate.netakjournals.com |
| Oxidative | 30% H₂O₂ | Significant degradation | Not specified | nih.gov |
| Thermal | 100°C (solid state) | ~7% | 2 | researchgate.net |
| Neutral Hydrolysis | Water (reflux) | ~11% | 4 | researchgate.net |
| Photolytic | UV Chamber | Stable | - | nih.govresearchgate.net |
The formation of Ropinirole N-Oxide is a likely pathway under oxidative conditions, as the nitrogen atom in the dipropylamino group is susceptible to oxidation. The other identified degradants, like the indoline-2,3-dione, point to oxidation of the indolin-2-one ring system. google.com
Investigation of Chemical Stabilization Strategies for Ropinirole
Given the identified instabilities of Ropinirole, various strategies have been investigated to enhance its chemical stability, particularly in aqueous formulations. These strategies primarily focus on formulation design and the control of excipients.
Control of Metal Ion Impurities: One of the most significant findings in the stabilization of aqueous Ropinirole solutions is the role of trace metal ions, particularly iron. google.com Research has demonstrated a direct correlation between the iron content in the formulation and the rate of Ropinirole degradation into impurities like 4-[2-(dipropyl-amino)ethyl]indoline-2,3-dione hydrochloride (Impurity B). google.com Reducing the iron content, for example by using metal scavengers like silica-bound triamine tetra-acetic acid or by selecting low-iron excipients, significantly improves the chemical stability and extends the shelf-life of the product. google.com
| Initial Iron Content (ppb) | Impurity B (%) after 12 months at 25°C/60% RH |
|---|---|
| 127 | 0.17 |
| 37 | 0.08 |
Data adapted from a patent on stable pharmaceutical compositions of ropinirole. google.com
Formulation into Nanoparticles and Microspheres: Another effective approach to stabilize Ropinirole is its encapsulation into polymeric delivery systems. These systems protect the drug from the surrounding environment, thereby preventing degradation.
Lipid Nanoparticles: Formulations using solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have been developed. nih.gov These lipid-based systems can encapsulate the drug, and when incorporated into hydrogels, they can enhance stability for topical applications. nih.govsemanticscholar.org Lyophilization (freeze-drying) with a cryoprotectant is also used to create a stable, powdered form of the nanoparticles for long-term storage. nih.gov
Polymeric Nanoparticles: Chitosan and poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been successfully used to encapsulate Ropinirole HCl. semanticscholar.orgnih.gov These formulations not only improve stability but also offer the potential for sustained drug release. The release from PLGA nanoparticles, for instance, follows a pattern of bulk degradation followed by diffusion. semanticscholar.org
Microspheres: Encapsulating Ropinirole HCl in microspheres has been shown to be a viable method for creating a stable, controlled-release dosage form. Accelerated stability studies on these microspheres showed minimal changes in drug content, particle size, and morphology after 6 months, confirming their stability. researchgate.net
These advanced formulation strategies provide a physical barrier against degradative environmental factors like water and oxygen, proving to be a highly effective method for chemical stabilization. nih.gov
Theoretical and Computational Chemistry Studies of Ropinirole N Oxide Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. jocpr.com Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing a detailed picture of the electronic landscape of Ropinirole (B1195838) N-Oxide Hydrochloride. nih.govrroij.com These calculations can elucidate properties like molecular orbital energies, charge distribution, and dipole moment, which are critical for understanding its chemical behavior and potential interactions. jocpr.comsubstack.com
Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.com A smaller gap suggests higher reactivity. Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). For Ropinirole N-Oxide Hydrochloride, the highly polar N-Oxide group is expected to be a prominent feature on the MEP map.
Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)*
| Property | Predicted Value | Unit | Significance |
| Energy of HOMO | -6.85 | eV | Indicates electron-donating ability |
| Energy of LUMO | -1.23 | eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.62 | eV | Relates to chemical reactivity and stability |
| Dipole Moment | 5.8 | Debye | Measures overall polarity of the molecule |
| Total Energy | -985.45 | Hartrees | Ground state energy of the molecule |
| Atomic Charge on N-Oxide Oxygen | -0.78 | e | Highlights a site for electrophilic interaction |
| Atomic Charge on N-Oxide Nitrogen | +0.65 | e | Indicates an electron-deficient center |
Note: The data presented in this table are hypothetical and illustrative of the types of results obtained from quantum chemical calculations. Actual values would require specific computational studies.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The biological activity and physicochemical properties of flexible molecules like this compound are highly dependent on their three-dimensional conformation. nih.gov Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in a molecule. nih.gov This process typically begins with a conformational search using methods like systematic or stochastic searches to explore the potential energy surface. frontiersin.orgconflex.net
This compound possesses several rotatable single bonds, notably within the N,N-dipropylaminoethyl side chain. The rotation around these bonds gives rise to a multitude of possible conformers. Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior and conformational flexibility of the molecule in various environments, such as in a solvent. biorxiv.orgacs.org By simulating the atomic motions over time, MD can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape fluctuates. biorxiv.orgtandfonline.com This provides a dynamic picture of the conformational landscape that is often more representative than a static, single-structure model. oup.com
Table 2: Key Torsional Angles and Relative Energies of this compound Conformers
| Conformer | Dihedral Angle τ1 (C-C-N-C) | Dihedral Angle τ2 (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) |
| A (Global Minimum) | 178.5° | 65.2° | 0.00 | 45.8 |
| B | -65.1° | 175.8° | 1.25 | 20.1 |
| C | 179.0° | -70.3° | 1.80 | 12.5 |
| D | 68.4° | 66.1° | 2.50 | 5.9 |
Note: This table presents a simplified, hypothetical conformational analysis. A full analysis would involve more degrees of freedom and a larger number of identified conformers.
In Silico Prediction of Reactivity and Degradation Susceptibility
Computational methods are increasingly used to predict the chemical reactivity and potential degradation pathways of pharmaceutical compounds. acs.orgbohrium.com This in silico assessment helps identify potential stability issues early in the drug development process. acs.org Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions and local softness, can pinpoint the most reactive atomic sites within this compound. tandfonline.com
The primary functional groups susceptible to degradation in this compound include the N-oxide, the lactam ring, and the aromatic system. The N-oxide group is known to be susceptible to reduction back to the tertiary amine (Ropinirole) under certain conditions. The lactam ring could potentially undergo hydrolysis, especially under strong acidic or basic conditions. The aromatic ring could be subject to oxidative degradation. Software programs that utilize knowledge-based systems can predict potential degradation products by matching the molecule's functional groups against a library of known chemical reactions. springernature.comresearchgate.net
Table 3: Predicted Degradation Pathways for this compound
| Degradation Pathway | Stress Condition | Predicted Degradant | Potential Mechanism |
| Reduction | Reducing agents, certain metabolic pathways | Ropinirole | Deoxygenation of the N-oxide moiety. |
| Hydrolysis | Strong acid or base, heat | Ropinirole Open Ring Carboxylic Acid | Nucleophilic attack of water or hydroxide (B78521) on the lactam carbonyl, leading to ring opening. |
| Oxidation | Oxidizing agents (e.g., H₂O₂), photolysis | Hydroxylated derivatives | Electrophilic attack on the indole (B1671886) ring system. |
| N-Dealkylation | Oxidative conditions, metabolic enzymes | N-despropyl Ropinirole N-Oxide | Oxidation of the carbon adjacent to the nitrogen, followed by cleavage. |
Note: The predicted degradation pathways are based on the chemical structure of the molecule and are for illustrative purposes. Experimental validation is required.
Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry provides powerful tools for the prediction of spectroscopic data, which are essential for the structural elucidation and characterization of molecules. chemrxiv.org By calculating properties related to the interaction of molecules with electromagnetic radiation, it is possible to generate theoretical spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR), that can be compared with experimental results. acs.orgarxiv.org
The calculation of vibrational frequencies using methods like DFT can produce a theoretical IR spectrum. arxiv.org While calculated frequencies often show a systematic deviation from experimental values, applying a scaling factor can lead to a very good correlation, aiding in the assignment of complex experimental spectra. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) and coupling constants can be calculated with high accuracy. conflex.net These calculations are invaluable for confirming the structure of this compound and for distinguishing it from related impurities or degradants. The correlation between predicted and experimental spectra serves as a rigorous test for both the accuracy of the computational method and the correctness of the proposed molecular structure. nih.govresearchgate.net
Table 4: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value (Hypothetical) |
| IR Frequencies (cm⁻¹) | ||
| C=O Stretch (Lactam) | 1705 | 1690 |
| N-O Stretch | 975 | 960 |
| Aromatic C-H Stretch | 3080 | 3065 |
| ¹H NMR Chemical Shifts (δ, ppm) | ||
| Aromatic Protons | 6.9 - 7.3 | 6.8 - 7.2 |
| N-CH₂ (Propyl) | 3.4 | 3.3 |
| CH₃ (Propyl) | 1.1 | 1.0 |
| ¹³C NMR Chemical Shifts (δ, ppm) | ||
| C=O (Lactam) | 178.2 | 177.5 |
| Aromatic Carbons | 110 - 145 | 109 - 144 |
| N-CH₂ (Propyl) | 68.5 | 67.9 |
Note: This table illustrates the expected correlation between computationally predicted and experimentally obtained spectroscopic data. The experimental values are hypothetical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
